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molecular formula C8H12O3 B8605816 Ethyl 4-formylpent-4-enoate CAS No. 89809-36-9

Ethyl 4-formylpent-4-enoate

Cat. No. B8605816
M. Wt: 156.18 g/mol
InChI Key: DNCDDDSDGDYOAG-UHFFFAOYSA-N
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Patent
US05134134

Procedure details

With stirring, 14.4 g (100 mmol) of ethyl 5-oxopentanoate, 9.2 g (112.6 mmol) of dimethylammonium chloride and 10.8 ml (117 mmol) of 37% formaldehyde solution are heated to 100° C. The mixture is cooled and extracted with 3×30 ml of diethyl ether. The batch is cooled and the organic phases are combined, washed with a saturated solution of sodium chloride, dried over magnesium sulfate and evaporated to dryness, giving ethyl 4-formylpent-4-enoate as a colorless oil which can be further reacted without additional purification.
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
dimethylammonium chloride
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].[Cl-].[CH3:12][NH2+]C.C=O>>[CH:2]([C:3](=[CH2:12])[CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])=[O:1] |f:1.2|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
O=CCCCC(=O)OCC
Name
dimethylammonium chloride
Quantity
9.2 g
Type
reactant
Smiles
[Cl-].C[NH2+]C
Name
Quantity
10.8 mL
Type
reactant
Smiles
C=O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×30 ml of diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
The batch is cooled
WASH
Type
WASH
Details
washed with a saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(=O)C(CCC(=O)OCC)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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